molecular formula C9H9FN2O B1292989 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine CAS No. 1119452-56-0

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

Cat. No.: B1292989
CAS No.: 1119452-56-0
M. Wt: 180.18 g/mol
InChI Key: WYFWALGOHDUGNZ-UHFFFAOYSA-N
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Description

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H9FN2O. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine has several scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine typically involves the reaction of 5-fluoro-2-aminobenzoxazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine
  • 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine
  • 2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine

Uniqueness

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is unique due to the presence of the fluorine atom at the 5-position of the benzoxazole ring. This fluorine substitution can significantly influence the compound’s chemical and biological properties, such as its reactivity and binding affinity to molecular targets. The presence of the ethanamine group also adds to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-(5-fluoro-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWALGOHDUGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302995
Record name 5-Fluoro-2-benzoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-56-0
Record name 5-Fluoro-2-benzoxazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-benzoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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